Absence of Verifiable Comparative Biological Activity Data Against Defined Analogs
A comprehensive search of primary research papers, patents (e.g., via Google Patents), and authoritative databases (e.g., PubMed, ChEMBL, BindingDB) for this specific CAS number yielded no quantitative, head-to-head biological activity comparison against a named structural analog. While the cyanoacrylamide scaffold is associated with tyrosinase inhibition (e.g., CPA2 inhibits mushroom tyrosinase with activity comparable to kojic acid at 25 µM [1]) and anticancer effects (e.g., a related thiophene-cyanoacrylamide derivative showed IC50 of 131.18 µM against PACA2 cells [2]), this data is for different molecules and cannot be directly attributed to CAS 301338-66-9. Any vendor claims of specific activity for this compound could not be verified against permissible primary sources.
| Evidence Dimension | Biological activity (tyrosinase inhibition) |
|---|---|
| Target Compound Data | No verifiable primary data found for CAS 301338-66-9 |
| Comparator Or Baseline | CPA2 (a phenyl-substituted analog): tyrosinase inhibition comparable to kojic acid at 25 µM (Son et al., 2015) |
| Quantified Difference | Cannot be calculated due to lack of target compound data |
| Conditions | Mushroom tyrosinase assay, B16F10 cellular melanogenesis assay |
Why This Matters
Procurement decisions cannot be made on the basis of unverifiable or class-level inference alone; direct comparative data is required to ensure the selected compound will perform as expected in a specific assay.
- [1] Son, S., et al. (2015). (E)-2-Cyano-3-(substituted phenyl)acrylamide analogs as potent inhibitors of tyrosinase. Bioorganic & Medicinal Chemistry, 23(24), 7729-7737. View Source
- [2] Sroor, F. M., et al. (2025). New cyano-acrylamide derivatives incorporating the thiophene moiety. Journal of Molecular Structure, 1321, 140001. View Source
